![molecular formula C16H12Cl2F3NO2 B2545793 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351651-65-4](/img/structure/B2545793.png)
3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using experimental techniques like X-ray diffraction and supported by computational methods such as DFT calculations. The crystal structure analysis and spectral investigations of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide revealed optimized geometries and vibrational frequencies that strongly agree with experimental data . The molecular geometry and vibrational frequencies of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were also calculated and found to be in good agreement with XRD studies . These findings are crucial for understanding the molecular structure of 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide.
Chemical Reactions Analysis
The reactivity and chemical behavior of benzamide derivatives can be inferred from studies on similar compounds. For example, the SAR study of benzamide derivatives as FXR antagonists showed that specific substitutions on the benzamide ring can significantly affect potency and stability . Additionally, the reactivity of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions to form coordination compounds indicates the potential for benzamide derivatives to participate in complex chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The study of N-(2,4-Dichlorophenyl)benzamide revealed specific conformations and hydrogen bonding patterns that could affect the compound's properties . The occurrence of polymorphism in 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, with different forms exhibiting similar density and lattice energy, highlights the importance of crystal structure in determining physical properties .
Case Studies
Several case studies provide insights into the applications and effects of benzamide derivatives. The anti-cancer evaluation of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide against human colon carcinoma cells demonstrated significant toxicity, suggesting potential therapeutic applications . The quantitative analysis of a glyburide analogue in mouse plasma and whole blood using LC-MS/MS is an example of a bioanalytical study that could be relevant for pharmacokinetic evaluations of this compound .
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research by Limban et al. (2011) explored the synthesis of various acylthioureas, including derivatives with a 3,4-dichlorophenyl component. These compounds were evaluated for their interaction with bacterial cells, highlighting potential anti-microbial properties with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities. This suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Magnetic Studies
Costes et al. (2008) investigated the synthesis of Cu-Ln complexes using a ligand similar in structure to 3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide. Their study led to the development of dinuclear Cu-Ln complexes which exhibited single molecule magnet (SMM) behavior. This highlights potential applications in the field of molecular magnetism and the development of materials for data storage or quantum computing (Costes, Shova, & Wernsdorfer, 2008).
Photolysis Studies
Platz et al. (1991) conducted photolysis studies on similar trifluoromethyl-diazirine compounds. They observed that photoinsertion products in biological systems may have limited utility due to their susceptibility to hydrolysis, which reverses the photoinsertion process. This study is crucial for understanding the stability and reactivity of these compounds under light exposure, impacting their use in photoaffinity probes (Platz, Admasu, Kwiatkowski, Crocker, Imai, & Watt, 1991).
Polymer Functionalization
Summers and Quirk (1998) described the synthesis of polymers functionalized with similar benzamide compounds. They demonstrated how these functionalized polymers could be utilized in various applications, including coatings and advanced material sciences, due to their unique structural and chemical properties (Summers & Quirk, 1998).
properties
IUPAC Name |
3,4-dichloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c17-12-7-6-10(8-13(12)18)14(23)22-9-15(24,16(19,20)21)11-4-2-1-3-5-11/h1-8,24H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFOALGRNTPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.